molecular formula C12H12ClNO B188254 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one CAS No. 73863-55-5

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

Cat. No.: B188254
CAS No.: 73863-55-5
M. Wt: 221.68 g/mol
InChI Key: FZGDNCQOGMDOHF-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one is a synthetic quinoline derivative of interest in medicinal and organic chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular compound features a 2-quinolone core, a framework found in numerous alkaloids and associated with a range of pharmacological properties . The presence of the 2-chloroethyl substituent at the 3-position offers a reactive handle for further synthetic modification, making it a valuable building block for constructing more complex molecules . Researchers can utilize this compound to develop novel chemical entities, such as through nucleophilic substitution reactions or as an intermediate in the synthesis of fused heterocyclic systems . Quinolone and quinoline derivatives are frequently investigated for their potential as anticancer agents, with some acting through mechanisms like topoisomerase inhibition or intercalation with DNA . Furthermore, related 2-oxoquinoline structures have been explored for their cytotoxic properties . This product is intended for research applications as a chemical intermediate or standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDNCQOGMDOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355917
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-55-5
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroethylamine and 7-methylquinoline.

    Formation of Intermediate: The 2-chloroethylamine is reacted with 7-methylquinoline under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing cell replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(Chloromethyl)-1-methylquinolin-2(1H)-one (CAS 879566-77-5)
  • Structural Differences : Replaces the 2-chloroethyl group with a chloromethyl moiety at position 3.
  • Synthesis : Likely synthesized via similar routes, such as nucleophilic substitution or Friedländer condensation, but with chloromethylating agents .
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)
  • Substituents : A phenyl group at position 3 and hydroxyl at position 4.
  • Electronic Effects : The hydroxyl group enhances hydrogen-bonding capacity, while phenyl provides π-stacking interactions. In contrast, the chloroethyl group in the target compound confers electrophilicity for DNA alkylation .
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
  • Functional Groups : Combines halogenated (Cl, F) and carboxylic acid moieties.
  • Biological Relevance : Fluoro and chloro substituents enhance lipophilicity and bioavailability, whereas the carboxylic acid may improve water solubility. The target compound’s chloroethyl group prioritizes alkylation over solubility .
DNA Alkylation and Cross-Linking
  • Chloroethylnitrosoureas (e.g., BCNU): These agents transfer chloroethyl groups to DNA, forming interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) . The target compound’s chloroethyl group may exhibit similar alkylation but lacks the nitroso group required for spontaneous decomposition to reactive intermediates .
  • Sequence Selectivity: Chloroethylating agents like mitozolomide preferentially alkylate guanines in poly-G sequences due to cationic intermediates. The quinolinone scaffold may alter this selectivity .
Antimicrobial Activity
  • 4-Hydroxyquinolin-2(1H)-ones: Derivatives with bulky substituents (e.g., diazepine rings) show moderate antimicrobial activity. The chloroethyl group’s electrophilicity could enhance antibacterial effects but may also increase cytotoxicity .

Physicochemical Properties

  • Solubility: Quinolinones with polar groups (e.g., hydroxyl, carboxylic acid) exhibit higher aqueous solubility. The target compound’s chloroethyl and methyl groups may reduce solubility, necessitating formulation adjustments .

Stability and Toxicity

  • Chemical Stability : Chloroethyl groups are prone to hydrolysis, especially under alkaline conditions. Stability may be lower than methyl or phenyl analogs .
  • Toxicity Profile: Chloroethylnitrosoureas cause dose-limiting myelosuppression. The quinolinone core may mitigate this by altering tissue distribution .

Biological Activity

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloroethyl group at the 3-position and a methyl group at the 7-position of the quinoline ring. Its molecular formula is C11H10ClN, and it possesses notable lipophilicity due to its structural characteristics, which enhance its ability to penetrate cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription processes, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in bacterial DNA replication. This mechanism is significant for its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been evaluated through multiple assays:

  • In Vitro Studies : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potential as an antibacterial agent .
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : The compound was tested on MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
Cell LineIC50 (µM)
MCF-730
HCT-11645
HeLa50

Case Studies

Several studies have documented the efficacy of this compound in treating infections and tumors:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics.
  • Cancer Treatment : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

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